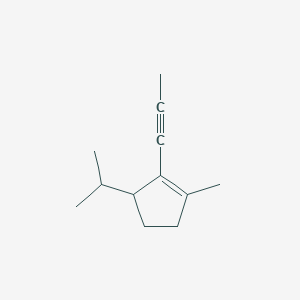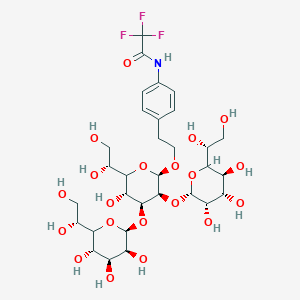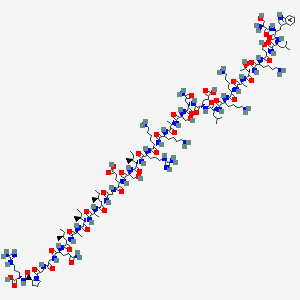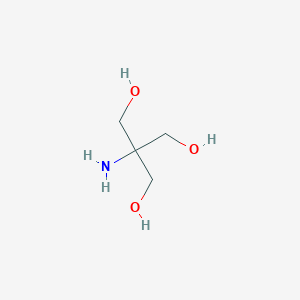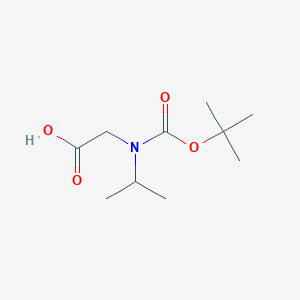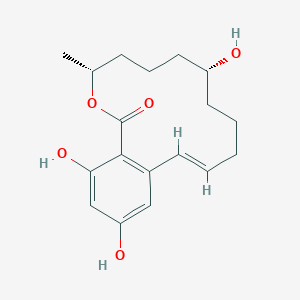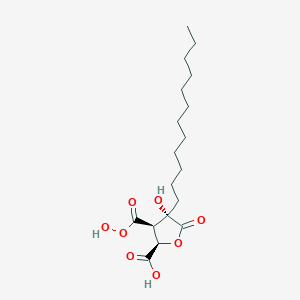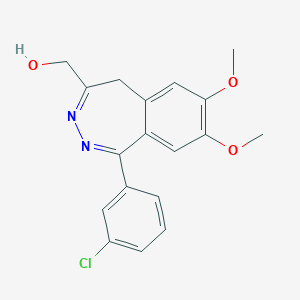
2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)-, also known as benzoyl chloride enone, is a highly reactive organic compound. It is a yellow liquid with a pungent odor and is commonly used in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone is not fully understood. However, it is known to undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. The reaction produces a wide range of products depending on the nature of the nucleophile and reaction conditions.
Biochemical And Physiological Effects
Benzoyl chloride enone has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can react with various biological molecules, including proteins, nucleic acids, and lipids. The reaction can lead to the formation of adducts and other modifications, which can affect the structure and function of the biomolecules.
Advantages And Limitations For Lab Experiments
Benzoyl chloride enone has several advantages for use in lab experiments. It is readily available and easy to handle. It is also highly reactive, which makes it useful for a wide range of reactions. However, 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone is also highly reactive and can react with a wide range of compounds, including air and moisture. The reaction can lead to the formation of unwanted by-products, which can complicate the analysis of the reaction products.
Future Directions
There are several future directions for research on 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone. One area of research is the development of new synthetic methods for the preparation of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone and its derivatives. Another area of research is the study of the reactivity of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone with various nucleophiles and the development of new reactions based on this reactivity. Finally, the study of the biochemical and physiological effects of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone and its derivatives could lead to the development of new therapeutic agents.
Synthesis Methods
Benzoyl chloride enone can be synthesized through the reaction of 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride and acetylacetone in the presence of a base such as sodium ethoxide. The reaction produces 2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- chloride enone as the main product along with some by-products. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Scientific Research Applications
Benzoyl chloride enone has been extensively studied for its potential applications in organic synthesis. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Benzoyl chloride enone has also been used as a reagent in the synthesis of chiral compounds and as a starting material for the preparation of enantiomerically pure compounds.
properties
CAS RN |
148470-36-4 |
|---|---|
Product Name |
2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- |
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
(E)-3-chloro-4-oxo-4-phenylbut-2-enal |
InChI |
InChI=1S/C10H7ClO2/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-7H/b9-6+ |
InChI Key |
XSGCGLNPKIOTAG-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C=O)/Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C(=CC=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC=O)Cl |
synonyms |
2-Butenal, 3-chloro-4-oxo-4-phenyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



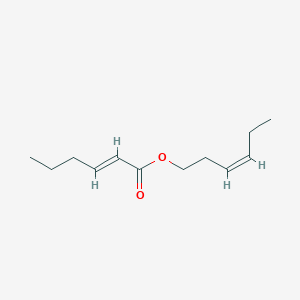
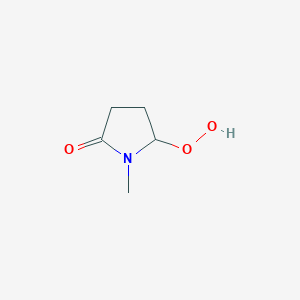
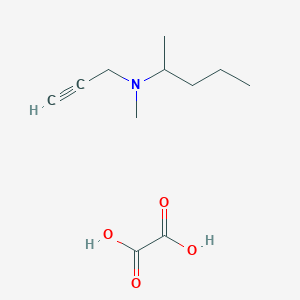
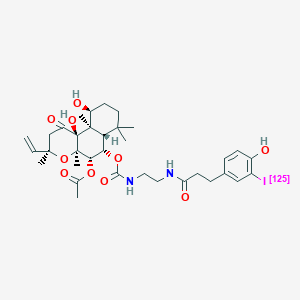
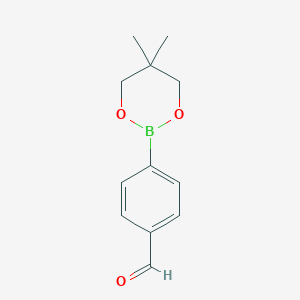
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
